(4-Methyl-6-(methylamino)pyridin-3-yl)methanol
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Overview
Description
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group, a methylamino group, and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol typically involves the reaction of 4-methyl-6-nitropyridin-3-ol with methylamine under reducing conditions. The nitro group is reduced to an amino group, and the hydroxyl group is protected during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.
Reduction: 4-Methyl-6-(methylamino)pyridin-3-ylmethane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
- 4-Methyl-6-(methylamino)pyridin-3-ylmethane
- 4-Methyl-6-(methylamino)pyridine-3-ylmethyl chloride
Uniqueness
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol, a pyridine derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 449811-30-7
While the precise mechanism of action for this compound remains under investigation, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition and receptor binding. This interaction may lead to various biological responses, including antimicrobial and anticancer effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating several pyridine derivatives found that those with methylamino substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | MIC (µM) against Bacteria |
---|---|
This compound | 5.64 (S. aureus) |
11.29 (S. typhi) | |
2.33 (E. coli) | |
13.40 (P. aeruginosa) |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against various bacterial strains, suggesting its potential as an antibacterial agent in therapeutic applications .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies have investigated the anticancer potential of this compound. The compound demonstrated cytotoxic effects on cancer cell lines, including HeLa cells.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay using the MTT method, it was observed that:
- At concentrations above 256 µg/mL, there was a significant reduction in cell viability.
- The compound exhibited a dose-dependent increase in cytotoxicity, indicating its potential for further development as an anticancer drug.
Table 2: Cytotoxicity Results for HeLa Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
64 | 95 |
128 | 88 |
256 | 75 |
512 | 45 |
These findings suggest that this compound may have promising applications in cancer therapy due to its ability to inhibit cell proliferation .
Structure-Activity Relationship (SAR)
The structure of pyridine derivatives significantly influences their biological activity. Substituents on the pyridine ring can enhance or diminish the compound's efficacy. For instance, the presence of electron-donating groups has been correlated with increased antibacterial activity, while specific modifications can enhance anticancer properties .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[4-methyl-6-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3,(H,9,10) |
InChI Key |
UMAXOHWKJUGTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)NC |
Origin of Product |
United States |
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